molecular formula C10H16ClN3O2 B2708444 methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride CAS No. 2247104-08-9

methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Katalognummer: B2708444
CAS-Nummer: 2247104-08-9
Molekulargewicht: 245.71
InChI-Schlüssel: QGIFJTQHOHWGCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Eigenschaften

IUPAC Name

methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-7(6-11)12-13-5-3-2-4-8(9)13;/h2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIFJTQHOHWGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2N=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. For instance, methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has shown promising results in inhibiting growth in various cancer models through modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. Studies utilizing disc diffusion methods reveal that this compound exhibits significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent . The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

Methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has been investigated for its role as an enzyme inhibitor. It targets specific kinases involved in cellular signaling cascades that are often dysregulated in cancerous cells. The inhibition of these kinases can lead to reduced tumor growth and metastasis .

Drug Design and Development

The structural characteristics of this compound make it a suitable candidate for drug design. Its ability to form stable interactions with biological targets allows for the development of novel therapeutics aimed at various diseases. Computational studies have suggested that modifications to the pyrazolo[1,5-a]pyridine scaffold can enhance its bioactivity and selectivity towards specific targets .

Synthesis of Novel Compounds

The synthesis of methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride serves as a precursor for the development of other complex heterocyclic compounds. Its versatile reactivity allows chemists to create derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the structure-activity relationship (SAR) essential for optimizing drug candidates during the early stages of drug discovery .

Case Studies

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityDemonstrated significant efficacy against S. aureus and E. coli using disc diffusion methods .
Hilmy et al. (2023)Anticancer PropertiesShowed inhibition of cancer cell proliferation through apoptosis induction mechanisms .
Computational StudyDrug DesignSuggested modifications to enhance bioactivity and target specificity .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can be compared with other similar heterocyclic compounds, such as:

Biologische Aktivität

Methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride (CAS Number: 2247103-03-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₂
Molecular Weight209.24 g/mol
CAS Number2247103-03-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that pyrazole derivatives showed satisfactory potential against several cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) with GI50 values indicating significant growth inhibition at concentrations as low as 3.79 µM .
    • Another investigation into related compounds demonstrated IC50 values of 3.25 mg/mL and 17.82 mg/mL against Hep-2 (laryngeal carcinoma) and P815 (mast cell tumor) cell lines respectively .
  • Mechanisms of Action :
    • The biological activity of pyrazole derivatives is often linked to their ability to induce apoptosis and inhibit cell proliferation through various pathways. For instance, compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
    • Inhibition of Aurora-A kinase has also been noted in some pyrazole derivatives with IC50 values as low as 0.067 µM, indicating a strong potential for therapeutic applications in cancer treatment .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have provided insights into how modifications to the pyrazole ring can enhance biological activity. For example:

  • Substituents on the Pyrazole Ring : Variations in substituents at specific positions on the pyrazole ring can significantly affect the compound's potency and selectivity against different cancer types.
  • Hydrophobic Interactions : The presence of hydrophobic groups has been correlated with increased binding affinity to target proteins involved in cancer progression .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride and related compounds:

Activity TypeDescriptionReference
Anticancer ActivitySignificant cytotoxic effects on various cell lines ,
Mechanism of ActionInduction of apoptosis; inhibition of CDKs ,
Structure-Activity RelationshipModifications enhance potency

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride, and how can intermediate purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, a pyrazolo[1,5-a]pyridine core can be constructed via cyclocondensation of aminopyrazole derivatives with ketones or aldehydes under acidic conditions . To protect the aminomethyl group during synthesis, tert-butoxycarbonyl (Boc) or benzyl groups are often employed, followed by deprotection using HCl to yield the hydrochloride salt . Intermediate purity is ensured via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Regular monitoring via thin-layer chromatography (TLC) and HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the pyrazolo[1,5-a]pyridine backbone and aminomethyl substitution. For example, the methyl ester group typically appears as a singlet at ~3.8 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, and Cl content (e.g., Cl⁻ from HCl salt) with ≤0.4% deviation from theoretical values .
  • HPLC : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or optimizing reaction conditions for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as cyclization energetics or regioselectivity in substitution reactions. Transition state analysis helps identify kinetic barriers, while solvent effects are modeled using continuum solvation (e.g., SMD). Computational tools like Gaussian or ORCA are paired with experimental validation to optimize parameters like temperature, catalyst loading, and solvent polarity . For example, ICReDD’s reaction path search methods integrate computational predictions with high-throughput screening to reduce trial-and-error experimentation .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with literature reports for structurally similar pyrazolo[1,5-a]pyridine derivatives .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC, HMBC) to resolve ambiguities. For instance, HMBC correlations can confirm connectivity between the aminomethyl group and the pyridine ring.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace specific atoms in MS fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration and validate molecular geometry if crystalline samples are obtainable .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to evaluate variables (e.g., stoichiometry, solvent volume, reaction time). For example, a central composite design can identify optimal conditions for cyclization steps.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., CuI on silica) reduce costs and simplify purification .
  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions, minimizing side products.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can researchers design bioactivity assays for this compound’s potential pharmacological applications?

  • Methodological Answer :

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes (e.g., kinases) or receptors.
  • In Vitro Assays :
  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to prioritize derivatives with improved pharmacokinetics .

Data Contradiction and Validation

Q. How can discrepancies between theoretical and experimental elemental analysis data be resolved?

  • Methodological Answer :

  • Sample Purity : Re-purify via recrystallization or preparative HPLC.
  • Hydration/Solvation : Characterize via thermogravimetric analysis (TGA) to detect adsorbed water or solvent.
  • Alternative Techniques : Use combustion analysis for halogens (Cl⁻) and inductively coupled plasma mass spectrometry (ICP-MS) for metal contaminants .

Methodological Innovation

Q. What advanced separation technologies are suitable for isolating polar derivatives of this compound?

  • Methodological Answer :

  • Hydrophilic Interaction Chromatography (HILIC) : Effective for polar analytes using acetonitrile/ammonium acetate buffers.
  • Membrane Chromatography : Scalable for industrial applications, leveraging charged membranes to separate ionizable groups .
  • Chiral Separation : Use amylose-based chiral stationary phases (e.g., Chiralpak IA) for enantiomeric resolution if asymmetric synthesis is employed .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.